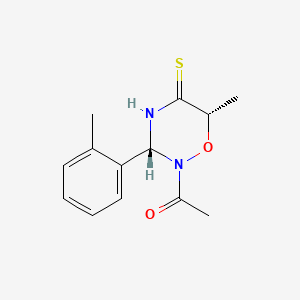
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the oxadiazine family, characterized by a heterocyclic ring containing oxygen and nitrogen atoms. The presence of a thione group and specific substituents like acetyl, methyl, and methylphenyl groups contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable hydrazine derivative, the reaction with an acyl chloride can form an intermediate, which then undergoes cyclization in the presence of a base to yield the oxadiazine ring. The thione group is introduced through sulfurization reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxadiazine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazine derivatives, and various substituted oxadiazines.
科学的研究の応用
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- involves interactions with specific molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or disrupt cellular processes, contributing to its biological activities. Additionally, the oxadiazine ring can participate in hydrogen bonding and π-π interactions, further influencing its mechanism of action.
類似化合物との比較
Similar Compounds
2H-1,2,4-Oxadiazine-5(6H)-thione derivatives: Compounds with different substituents on the oxadiazine ring.
Thiazoles: Heterocyclic compounds containing sulfur and nitrogen atoms.
Oxazoles: Heterocyclic compounds with oxygen and nitrogen atoms in the ring.
Uniqueness
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-(2-methylphenyl)-, cis-(±)- is unique due to its specific combination of functional groups and stereochemistry The presence of both an oxadiazine ring and a thione group, along with the cis configuration, distinguishes it from other similar compounds
特性
CAS番号 |
103899-97-4 |
|---|---|
分子式 |
C13H16N2O2S |
分子量 |
264.35 g/mol |
IUPAC名 |
1-[(3R,6S)-6-methyl-3-(2-methylphenyl)-5-sulfanylidene-1,2,4-oxadiazinan-2-yl]ethanone |
InChI |
InChI=1S/C13H16N2O2S/c1-8-6-4-5-7-11(8)12-14-13(18)9(2)17-15(12)10(3)16/h4-7,9,12H,1-3H3,(H,14,18)/t9-,12+/m0/s1 |
InChIキー |
XYNYXKLWEBVFEL-JOYOIKCWSA-N |
異性体SMILES |
C[C@H]1C(=S)N[C@H](N(O1)C(=O)C)C2=CC=CC=C2C |
正規SMILES |
CC1C(=S)NC(N(O1)C(=O)C)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
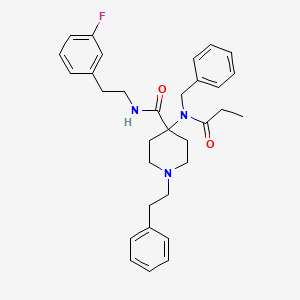
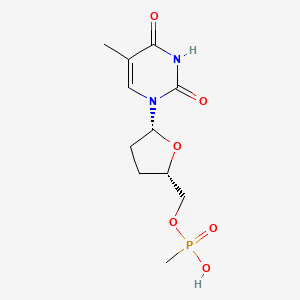

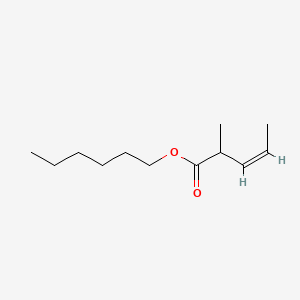
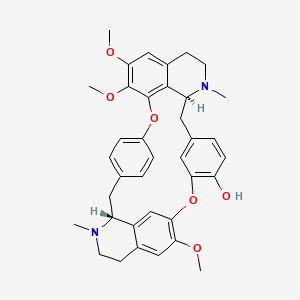

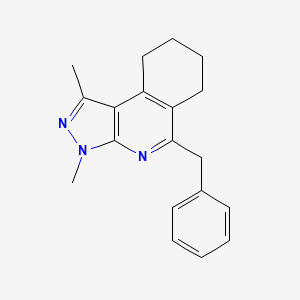
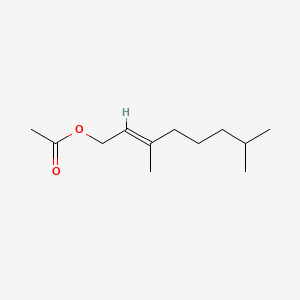
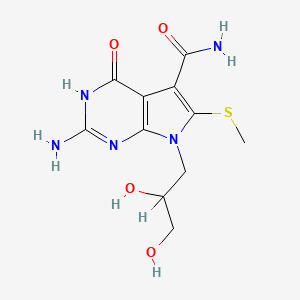

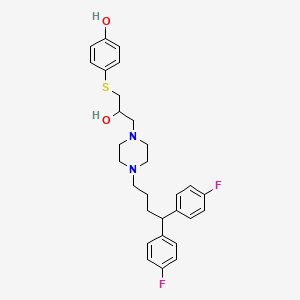
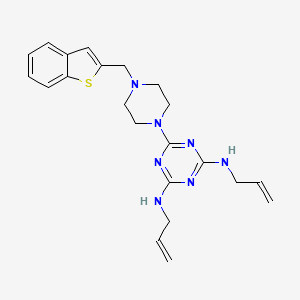
![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)
